molecular formula C21H26N8 B2785369 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 2415490-15-0

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2785369
CAS No.: 2415490-15-0
M. Wt: 390.495
InChI Key: IEGMBQYTTSLLEN-UHFFFAOYSA-N
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Description

The compound 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-linked cyclobutylpyrimidine and a 3,5-dimethylpyrazole group.

Properties

IUPAC Name

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8/c1-15-12-16(2)29(26-15)20-7-6-19(24-25-20)27-8-10-28(11-9-27)21-13-18(22-14-23-21)17-4-3-5-17/h6-7,12-14,17H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGMBQYTTSLLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered interest due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N8C_{19}H_{22}N_{8}, with a molecular weight of 362.4 g/mol. The structure features a pyridazine core substituted with a pyrazole moiety and a cyclobutylpyrimidine-piperazine unit. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22N8C_{19}H_{22}N_{8}
Molecular Weight362.4 g/mol
CAS Number2415563-11-8

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Protein Kinases : The compound has shown the ability to bind to the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), inhibiting its activity. This inhibition prevents the phosphorylation of target proteins, thereby blocking cell cycle progression and inducing apoptosis in cancer cells .
  • Receptor Modulation : It has been suggested that the compound may interact with dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders. This interaction could potentially lead to therapeutic effects in conditions such as schizophrenia or depression .
  • Antimicrobial Activity : Preliminary studies have indicated that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including this specific compound:

  • Cell Line Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The IC50 values for these cell lines were reported as 132.67 μM and 146.97 μM, respectively .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against both gram-positive and gram-negative bacteria:

  • Bacterial Strains Tested : Studies have tested the compound against Staphylococcus aureus, Escherichia coli, and others.
  • Results : The results indicated significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, researchers treated cells with different concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Neuropharmacological Effects

A study focusing on the modulation of D3 receptors reported that administration of the compound resulted in behavioral changes in animal models indicative of antidepressant-like effects. This suggests potential applications in treating mood disorders.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a dopamine D3 receptor modulator. Dopamine receptors are critical in various neurological disorders, including schizophrenia and Parkinson's disease.

Case Study: Dopamine D3 Receptor Modulation

Research indicates that compounds similar to this one can selectively target dopamine D3 receptors, which may lead to new treatments for psychiatric disorders. A study demonstrated that derivatives of this compound exhibited significant binding affinity to D3 receptors, suggesting a pathway for developing novel antipsychotic medications .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing similar structural motifs. The pyrazole and pyridazine rings have been linked to cytotoxic activity against various cancer cell lines.

Case Study: Anticancer Screening

In vitro assays showed that compounds with similar structures inhibited the proliferation of breast and lung cancer cells by inducing apoptosis. The mechanism was attributed to the activation of specific signaling pathways involved in cell death .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Its structural components suggest potential efficacy against bacterial and fungal infections.

Case Study: Antimicrobial Testing

A series of tests revealed that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is believed to enhance membrane permeability, allowing for better uptake into bacterial cells.

Neuropharmacology

Given its interaction with neurotransmitter systems, this compound is being studied for potential neuroprotective effects.

Case Study: Neuroprotective Effects

Preclinical studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's .

Synthesis of New Materials

The unique structure of this compound allows it to serve as a building block for synthesizing new materials with tailored properties.

Case Study: Polymer Development

Researchers have utilized this compound in the development of polymers with enhanced thermal stability and mechanical strength. The incorporation of heterocyclic compounds into polymer matrices has shown promising results in improving material performance under extreme conditions .

Drug Development Platforms

The compound's ability to modulate specific biological targets makes it a candidate for inclusion in drug discovery platforms aimed at developing new therapeutics.

Case Study: High-throughput Screening

In drug discovery processes, libraries containing this compound have been screened against various biological targets, leading to the identification of novel lead compounds for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Piperazine Derivatives

Compound A : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Structure: Pyridazine core with a piperazine substituent linked to a 3-(4-chlorophenoxy)propyl group.
  • Key Differences : Lacks the cyclobutylpyrimidine and pyrazole substituents present in the target compound.
  • Pharmacological Profile : Demonstrates anti-bacterial and anti-viral activities, attributed to the pyridazine-piperazine scaffold .
Compound B : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine
  • Structure : Shares the pyridazine-piperazine framework but substitutes the cyclobutylpyrimidine with a (3-fluoro-4-methoxyphenyl)methyl group.
  • Molecular Weight : 396.46 g/mol (vs. estimated ~450 g/mol for the target compound).
  • Functional Impact : The fluoromethoxyphenyl group may enhance lipophilicity compared to the cyclobutylpyrimidine, influencing bioavailability .

Pyrimidine-Pyrazole Hybrids

Compound C : 2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol
  • Structure : Combines pyrimidine and pyrazole motifs but lacks the pyridazine core.
  • Molecular Weight : 247.30 g/mol.
  • Applications : Serves as a building block in medicinal chemistry, highlighting the role of pyrazole groups in modulating solubility and hydrogen-bonding interactions .

Triazolopyridazine Analogs

Compound D : 3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Structure : Triazolo-pyridazine core with fluorophenyl and methylsulfanyl groups.

Structural and Pharmacological Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activities
Target Compound Pyridazine Piperazine-cyclobutylpyrimidine, dimethylpyrazole ~450 (estimated) N/A (inferred anti-viral)
Compound A Pyridazine Piperazine-(4-chlorophenoxy)propyl 409.31 Anti-bacterial, anti-viral
Compound B Pyridazine Piperazine-fluoromethoxyphenylmethyl 396.46 Undisclosed (high lipophilicity)
Compound C Pyrimidine Dimethylpyrazole, ethanolamine 247.30 Building block for drug design
Compound D Triazolopyridazine 4-Fluorophenyl, methylsulfanyl 260.29 Potential kinase inhibition

Research Findings and Implications

  • Piperazine Role : Piperazine-linked substituents (e.g., cyclobutylpyrimidine in the target compound) enhance binding to hydrophobic pockets in enzymes or receptors, as seen in anti-viral pyridazine derivatives .
  • Pyrazole Impact : 3,5-Dimethylpyrazole groups improve metabolic stability compared to unsubstituted pyrazoles, as demonstrated in Compound C .

Q & A

Q. Basic Research Focus

  • NMR : 1H/13C NMR confirms substituent positions (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm). Overlapping signals require 2D experiments (HSQC, COSY) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 413.5 for C20H24N6O2S analogs) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclobutyl group and piperazine conformation .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC50 variability) arise from assay conditions or structural analogs. Strategies include:

  • Comparative Bioassays : Test the compound alongside analogs (e.g., 3,5-dimethylpyrazole vs. unsubstituted pyrazole) under standardized conditions .
  • Structural Validation : Ensure batch-to-batch consistency via HPLC purity (>98%) and elemental analysis .

What experimental design principles apply to studying structure-activity relationships (SAR) of derivatives?

Advanced Research Focus
Use factorial design () to systematically vary substituents:

Variable Levels Response Metric
Pyrazole substitution (R1)3,5-dimethyl vs. 3-methylBinding affinity (GPCR assays)
Piperazine linkageSulfonyl vs. carbonylSolubility (logP)
Cyclobutyl modificationFluorination vs. methyl additionMetabolic stability (CYP450 assays)

Analyze interactions using ANOVA to identify critical structural features .

What safety protocols are essential for handling this compound?

Basic Research Focus
While specific hazard data is limited (), general precautions include:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

How can advanced purification techniques improve isolation of this compound?

Q. Advanced Research Focus

  • Prep-HPLC : Employ C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity (>99%) isolation.
  • Countercurrent Chromatography : Separates closely related impurities (e.g., unreacted piperazine intermediates) .

What role do quantum chemical calculations play in elucidating reaction mechanisms?

Q. Advanced Research Focus

  • Transition State Analysis : Identify energy barriers for cyclobutyl-pyrimidine coupling using DFT (e.g., Gaussian 16).
  • Solvent Effects : Compute solvation free energies (e.g., SMD model) to optimize solvent choice for SNAr reactions .

What are common pitfalls in interpreting NMR data for this compound?

Q. Basic Research Focus

  • Dynamic Effects : Piperazine ring puckering causes signal splitting; use variable-temperature NMR to coalesce signals.
  • Isotope Effects : Deuterated solvents (e.g., DMSO-d6) may shift aromatic proton signals .

How do modifications to the piperazine moiety affect pharmacokinetics?

Q. Advanced Research Focus

  • Sulfonyl vs. Carbonyl Linkages : Sulfonyl groups enhance metabolic stability (reduced CYP3A4 oxidation) but decrease solubility.
  • N-Substituents : Bulky groups (e.g., cyclobutyl) improve blood-brain barrier penetration, as seen in analogs targeting CNS receptors .

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